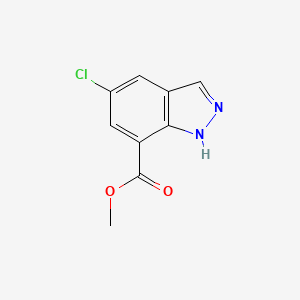

Methyl 5-chloro-1H-indazole-7-carboxylate

Vue d'ensemble

Description

“Methyl 5-chloro-1H-indazole-7-carboxylate” is a chemical compound with the CAS Number: 1260851-42-0 . It has a molecular weight of 210.62 . The IUPAC name for this compound is methyl 5-chloro-1H-indazole-7-carboxylate .

Synthesis Analysis

The synthesis of indazoles, including “Methyl 5-chloro-1H-indazole-7-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-1H-indazole-7-carboxylate” is 1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3, (H,11,12) .Chemical Reactions Analysis

Indazoles, including “Methyl 5-chloro-1H-indazole-7-carboxylate”, have been synthesized using various methods. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

“Methyl 5-chloro-1H-indazole-7-carboxylate” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Methyl 5-chloro-1H-indazole-7-carboxylate: has shown potential in the development of anti-inflammatory agents. Indazole derivatives, including those with a methyl carboxylate group, have been investigated for their efficacy in reducing inflammation. These compounds can inhibit the production of pro-inflammatory mediators and show promise in the treatment of conditions like osteoarthritis .

Anticancer Research

The indazole moiety is a key component in the synthesis of compounds with anticancer properties. Research indicates that certain indazole derivatives can inhibit cell growth in various cancer cell lines, including colon and melanoma, making Methyl 5-chloro-1H-indazole-7-carboxylate a valuable precursor in cancer research .

Antimicrobial Activity

Indazole compounds have been recognized for their antimicrobial properties. The structural framework of Methyl 5-chloro-1H-indazole-7-carboxylate allows for the synthesis of derivatives that can act against a range of microbial pathogens, providing a pathway for the development of new antibiotics .

Hypoglycemic Agents

Indazole derivatives have been explored for their hypoglycemic activity, which is crucial in the management of diabetesMethyl 5-chloro-1H-indazole-7-carboxylate can serve as a starting material for the synthesis of compounds that may regulate blood sugar levels .

Antiprotozoal Properties

Research into indazole-based compounds has included their use as antiprotozoal agents. This application is particularly relevant in the treatment of diseases caused by protozoan parasites, where Methyl 5-chloro-1H-indazole-7-carboxylate derivatives could play a role in developing new therapeutic agents .

Chemical Synthesis and Material Science

Methyl 5-chloro-1H-indazole-7-carboxylate: is used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional materials used in various applications, from electronic devices to pharmaceuticals .

Drug Development and Optimization

The versatility of the indazole ring system, including the Methyl 5-chloro-1H-indazole-7-carboxylate structure, allows for the creation of a wide array of medicinal compounds. Its use in drug development is significant due to its compatibility with various functional groups and its ability to improve pharmacokinetic properties .

Safety and Hazards

“Methyl 5-chloro-1H-indazole-7-carboxylate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Methyl 5-chloro-1H-indazole-7-carboxylate is a derivative of the indazole family . Indazoles are known to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, allowing DNA repair mechanisms to correct any damage .

Biochemical Pathways

Indazole derivatives are known to impact various biochemical pathways due to their interaction with different kinases . The inhibition of these kinases can affect downstream signaling pathways, leading to changes in cell proliferation, apoptosis, and DNA repair .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of Action

The inhibition of kinases by indazole derivatives can lead to changes in cell cycle progression, dna repair mechanisms, and apoptosis . These changes can have significant effects on cellular function and could potentially be exploited for therapeutic purposes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .

Propriétés

IUPAC Name |

methyl 5-chloro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWZHQQUHUQHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

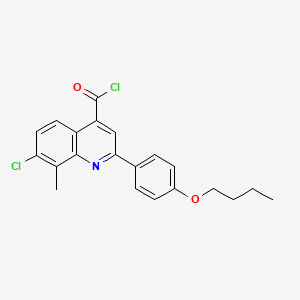

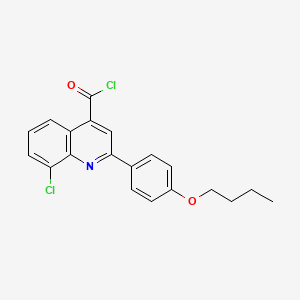

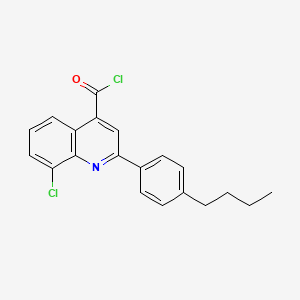

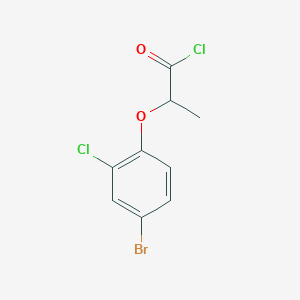

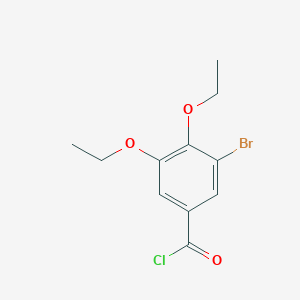

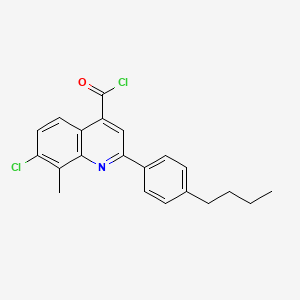

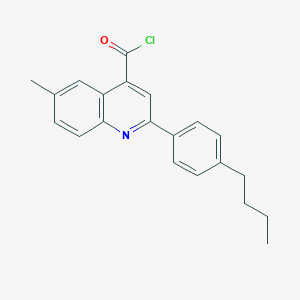

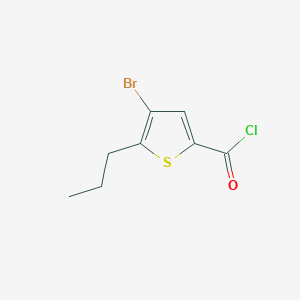

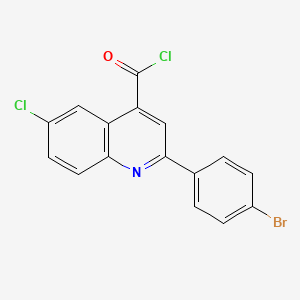

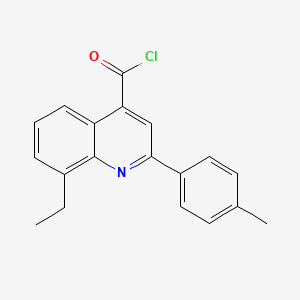

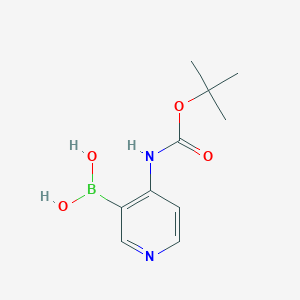

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)